9-Ethyl-6-(trifluoromethyl)-9h-purin-2-amine
CAS No.: 1736-96-5
Cat. No.: VC15953679
Molecular Formula: C8H8F3N5
Molecular Weight: 231.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1736-96-5 |
---|---|
Molecular Formula | C8H8F3N5 |
Molecular Weight | 231.18 g/mol |
IUPAC Name | 9-ethyl-6-(trifluoromethyl)purin-2-amine |
Standard InChI | InChI=1S/C8H8F3N5/c1-2-16-3-13-4-5(8(9,10)11)14-7(12)15-6(4)16/h3H,2H2,1H3,(H2,12,14,15) |
Standard InChI Key | UTVHBFHLMHYGLL-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=NC2=C(N=C(N=C21)N)C(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The purine core of 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine consists of a bicyclic aromatic system fused from pyrimidine and imidazole rings. Key modifications include:
-
Ethyl group at N-9: This substitution prevents tautomerization and stabilizes the molecule against enzymatic degradation .
-
Trifluoromethyl group at C-6: The electron-withdrawing -CF₃ group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions .
-
Amino group at C-2: This functional group participates in hydrogen bonding, critical for interactions with biological targets such as enzymes and nucleic acids .
Molecular Formula: C₈H₉F₃N₅
Molecular Weight: 231.18 g/mol
Lipophilicity (LogP): Estimated at 1.8–2.2, significantly higher than non-fluorinated purines due to the -CF₃ group .
Comparative Analysis with Analogous Compounds
The table below highlights structural and functional differences between 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine and related purine derivatives:
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 9-Ethyl-6-(trifluoromethyl)-9H-purin-2-amine involves multi-step functionalization of the purine scaffold:
-
Purine Core Assembly:
-
C-6 Trifluoromethylation:
-
N-9 Ethylation:
Yield Optimization:
-
Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in trifluoromethylation steps .
-
Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states .
Purification and Characterization
-
Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates the target compound .
-
Spectroscopic Validation:
Stability and Pharmacokinetic Considerations
Metabolic Stability
-
Oxidative Resistance: The -CF₃ group reduces susceptibility to cytochrome P450-mediated oxidation .
-
Half-Life (t₁/₂): Estimated at 6–8 hours in human liver microsomes, compared to 1–2 hours for non-fluorinated analogs .
Bioavailability Challenges
-
Solubility: Low aqueous solubility (0.1–0.5 mg/mL) necessitates prodrug formulations or nanocarrier systems .
-
Blood-Brain Barrier Penetration: Moderate permeability (Pe ≈ 2 × 10⁻⁶ cm/s) limits CNS applications .
Future Directions and Research Gaps
Unresolved Questions
-
Structure-Activity Relationships (SAR): Systematic studies required to optimize substituent positions for enhanced potency.
-
In Vivo Efficacy: No published data on animal models; priority for preclinical testing.
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume